molecular formula C12H20ClN3O3S B6339950 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine CAS No. 1221342-69-3

4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine

Cat. No.: B6339950
CAS No.: 1221342-69-3
M. Wt: 321.82 g/mol
InChI Key: ZGVKHFCLWZEZQD-UHFFFAOYSA-N
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Description

4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine is a synthetic hybrid compound designed for advanced antibacterial research, particularly in the fight against multidrug-resistant pathogens. Its structure integrates a morpholine moiety, a common feature in pharmaceuticals known to aid in membrane permeability and bioavailability, with a reactive imidazole core that is a proven pharmacophore in antimicrobial agents . The chloromethyl group provides a versatile synthetic handle for further functionalization, allowing researchers to conjugate this molecule to other chemical entities, such as creating molecular hybrids that can target multiple bacterial pathways simultaneously to overcome resistance . The methanesulfonyl group can contribute to the molecule's electronic properties and its potential to interact with biological targets. This multi-functional design makes it a valuable scaffold for developing novel therapeutic agents, especially against challenging ESKAPE pathogens such as Staphylococcus aureus , Klebsiella pneumoniae , and Acinetobacter baumannii , which are a leading cause of nosocomial infections worldwide . Research into imidazole-based hybrids represents a promising strategy to reduce and delay bacterial resistance, as these compounds can exhibit superior activity compared to their individual components . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClN3O3S/c1-20(17,18)12-14-10-11(9-13)16(12)4-2-3-15-5-7-19-8-6-15/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVKHFCLWZEZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CCCN2CCOCC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Formation and Subsequent Functionalization

The imidazole core is constructed via cyclocondensation of glyoxal with ammonia and formaldehyde, followed by chloromethylation at the 5-position using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids such as ZnCl₂. Subsequent sulfonylation at the 2-position employs methanesulfonyl chloride (MsCl) under basic conditions (e.g., K₂CO₃ in DMF), yielding 5-(chloromethyl)-2-methanesulfonyl-1H-imidazole.

Propylmorpholine Sidechain Introduction

The propylmorpholine moiety is introduced via nucleophilic alkylation. 3-Chloropropylmorpholine, synthesized by treating morpholine with 1-bromo-3-chloropropane in acetonitrile, reacts with the prefunctionalized imidazole under reflux in toluene. Catalytic KI enhances the substitution rate, achieving coupling efficiencies of 78–85%.

One-Pot Tandem Synthesis

A streamlined approach combines imidazole formation, sulfonylation, and morpholine coupling in a single reactor. This method uses DMF as a polar aprotic solvent and Cs₂CO₃ as a base, minimizing intermediate isolation steps. While reducing purification losses, this method requires stringent temperature control (60–80°C) to prevent side reactions.

Reaction Optimization and Conditions

Solvent Systems and Temperature Effects

Optimal solvents vary by step:

  • Chloromethylation : Dichloromethane (DCM) at 0–5°C prevents premature ring closure.

  • Sulfonylation : DMF or THF at 25–40°C ensures complete MsCl incorporation.

  • Alkylation : Toluene or acetonitrile under reflux (80–110°C) maximizes coupling yields.

Catalysts and Reagent Ratios

  • KI as Catalyst : A 10 mol% KI loading accelerates the SN2 displacement during propylmorpholine coupling, reducing reaction time from 24 h to 8 h.

  • Stoichiometry : A 1.2:1 molar ratio of 3-chloropropylmorpholine to imidazole derivative prevents excess reagent accumulation, simplifying purification.

Purification and Characterization Techniques

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the target compound in >95% purity. High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O 65:35) confirms homogeneity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 4.43 (s, 2H, CH₂Cl), 3.72–3.65 (m, 4H, morpholine OCH₂), 2.85 (s, 3H, SO₂CH₃).

  • MS (ESI+) : m/z 322.1 [M+H]⁺, consistent with the molecular formula C₁₂H₂₀ClN₃O₃S.

Comparative Analysis of Synthetic Approaches

Method Yield Reaction Time Key Advantage Limitation
Stepwise Functionalization72%48 hHigh intermediate purityMulti-step purification
One-Pot Tandem Synthesis65%24 hReduced isolation stepsSensitivity to temperature
Catalytic Alkylation85%8 hRapid couplingRequires excess morpholine

Chemical Reactions Analysis

Types of Reactions

4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine and analogous compounds:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Synthesis Highlights
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine (Target) C₁₂H₂₂ClN₃O₂S Morpholine, chloromethyl, methanesulfonyl 307.84 Likely involves alkylation of morpholine with a pre-functionalized imidazole intermediate .
{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine C₁₀H₁₈ClN₃O₂S Dimethylamine (vs. morpholine) ~285.8 (estimated) Similar alkylation strategy; dimethylamine replaces morpholine .
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1, ) C₁₂H₁₃ClN₄O₂ Nitro, chloromethylphenyl (no sulfonyl group) 296.71 Chlorination of benzyl alcohol precursor using SOCl₂ .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole (Compound 5, ) C₂₅H₁₈F₂N₆S Fluorophenyl, triazole, thiazole (distinct heterocycles) 484.51 Multi-step synthesis involving cyclocondensation and crystallization from DMF .

Key Structural and Functional Differences

Amine Substituents: The target compound’s morpholine group provides a six-membered ring with an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to the dimethylamine analog . This difference may influence solubility and bioavailability.

Heterocyclic Core Modifications: The target’s methanesulfonyl group at position 2 of the imidazole ring is absent in Compound 1, which features a nitro group. Methanesulfonyl groups are known to stabilize negative charges and modulate enzyme inhibition . Compound 5 () replaces the imidazole with a thiazole-triazole hybrid, altering planarity and electronic properties.

Synthetic Routes: Chlorination using SOCl₂ is a common step for introducing chloromethyl groups, as seen in Compound 1 and inferred for the target compound .

Physicochemical and Functional Implications

  • Solubility : The morpholine group in the target compound likely improves water solubility compared to the dimethylamine analog, which has a smaller, less polar substituent .
  • Reactivity : The chloromethyl group in the target compound and Compound 1 enables nucleophilic substitution reactions, but the presence of methanesulfonyl in the target may direct reactivity to specific positions .

Biological Activity

4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a morpholine ring and a functionalized imidazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Morpholine Ring : A six-membered heterocyclic compound containing one nitrogen atom.
  • Imidazole Moiety : A five-membered ring with two nitrogen atoms.
  • Chloromethyl Group : Enhances chemical reactivity.
  • Methanesulfonyl Group : Known to improve binding affinity to biological targets.

The presence of these functional groups contributes to the compound's potential biological activity, making it a candidate for various pharmacological applications.

The biological activity of 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine can be attributed to its interaction with specific molecular targets within biological systems. The imidazole and methanesulfonyl groups are particularly significant in modulating enzyme activities and receptor interactions. These interactions can lead to alterations in various biochemical pathways, potentially influencing cellular processes such as proliferation, apoptosis, and immune response.

Pharmacological Studies

Several studies have investigated the pharmacological properties of compounds structurally related to 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine. For example, similar imidazole derivatives have been shown to exhibit antibacterial and antifungal activities. The following table summarizes relevant findings from various studies:

Study ReferenceCompound TestedBiological ActivityKey Findings
4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholineAntimicrobialDemonstrated significant inhibition against Gram-positive bacteria
4-(2-Chloroacetyl)morpholine derivativesAntibacterialShowed effective antibacterial properties against Staphylococcus aureus
Nitroimidazole derivativesAntiprotozoalExhibited strong activity against anaerobic bacteria through radical formation

Case Studies

In a case study involving the synthesis of morpholine derivatives, researchers evaluated the antibacterial activity of various compounds. The study found that modifications at the morpholine position significantly influenced the compounds' efficacy against bacterial strains. Specifically, derivatives with enhanced lipophilicity showed improved membrane penetration and higher antibacterial potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine, and how do reaction conditions influence yield?

  • The compound's synthesis likely involves multi-step reactions, including imidazole core formation, sulfonylation, and alkylation. For example, chloromethyl groups can be introduced via chlorination of hydroxymethyl precursors using reagents like SOCl₂, as demonstrated in imidazole derivatives . Methanesulfonyl groups may be added via nucleophilic substitution under basic conditions. Key factors affecting yield include solvent choice (e.g., 4-methyl-2-pentanone for inert reactions), temperature control (reflux for activation), and catalyst selection (e.g., Pd/Cu for halogenation) .

Q. How can structural confirmation be achieved using spectroscopic techniques?

  • 1H-NMR : Look for signals corresponding to the morpholine ring (δ 3.6–3.8 ppm for -CH₂-O-), imidazole protons (δ 7.4–8.1 ppm), and chloromethyl (-CH₂Cl, δ 4.6–5.0 ppm) .
  • 13C-NMR : Confirm the methanesulfonyl group (δ ~40 ppm for -SO₂-CH₃) and morpholine carbons (δ 50–60 ppm) .
  • IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .

Q. What strategies stabilize reactive functional groups (e.g., chloromethyl) during synthesis?

  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis of chloromethyl groups .
  • Low-temperature storage (4°C) of intermediates and rapid purification via column chromatography or recrystallization minimizes degradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological interactions?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity, particularly at the chloromethyl group .
  • Molecular Docking : Screen against targets like kinases or receptors using software (AutoDock Vina) to hypothesize binding modes. The morpholine moiety may engage in hydrogen bonding, while the imidazole ring participates in π-π stacking .

Q. What experimental designs resolve contradictions in reported synthetic yields for analogous imidazole derivatives?

  • Perform statistical Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading). For example, replicate conditions from (glacial acetic acid, reflux) and compare with ’s optimized protocols (controlled pH, inert solvents) .
  • Use HPLC to quantify side products and identify bottlenecks (e.g., incomplete sulfonylation) .

Q. How can reaction mechanisms for key steps (e.g., methanesulfonation) be elucidated?

  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to determine rate laws. For methanesulfonation, a two-step mechanism (nucleophilic attack followed by deprotonation) is plausible .
  • Isotope Labeling : Use D₂O or 13C-labeled reagents to trace proton transfer or carbon pathways .

Q. What strategies improve solubility for in vitro bioactivity assays?

  • Test co-solvents (DMSO ≤1% v/v) or formulate as cyclodextrin complexes. The morpholine group’s polarity may enhance aqueous solubility, but the chloromethyl moiety could necessitate lipophilic carriers .

Q. How can synthetic scalability be balanced with purity for pharmacological studies?

  • Optimize one-pot reactions to reduce intermediate isolation. For example, ’s method achieves 80.1% yield via sequential steps in a single solvent system .
  • Implement inline purification (e.g., continuous flow chromatography) to maintain >95% purity .

Methodological Notes

  • Contradiction Analysis : Cross-reference NMR data from (δ 3.12 ppm for -CH₃ in sulfonyl groups) with newer studies to validate assignments .
  • Safety : Handle chloromethyl intermediates in fume hoods due to potential genotoxicity. Use quenching protocols (e.g., NaHCO₃ for excess SOCl₂) .

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